molecular formula C28H22ClN3O3S B2822872 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1223976-13-3

2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide

Numéro de catalogue B2822872
Numéro CAS: 1223976-13-3
Poids moléculaire: 516.01
Clé InChI: JOZNBBDUUHXHOJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C28H22ClN3O3S and its molecular weight is 516.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analgesic and Anti-inflammatory Activities

Quinazolinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. A study by Alagarsamy et al. (2015) reported that certain quinazolinyl acetamides exhibit potent analgesic and anti-inflammatory properties, comparable to or slightly more potent than diclofenac sodium, with only mild ulcerogenic potential compared to aspirin (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015). This suggests the potential of quinazolinone derivatives in pain management and inflammation control with reduced gastrointestinal side effects.

Antimicrobial Activities

Research on quinazolinone derivatives also extends to their antimicrobial efficacy. Patel and Shaikh (2011) synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, finding that some compounds exhibited good activity against standard drugs (Patel & Shaikh, 2011). Another study by Temiz-Arpacı et al. (2005) on benzoxazole derivatives related to quinazolinone revealed broad-spectrum activity against bacterial and yeast strains, showing promise for developing new antimicrobial agents (Temiz-Arpacı, Özdemir, Yalcin, Yildiz, Akı-Şener, & Altanlar, 2005).

Anticonvulsant Activity

El Kayal et al. (2019) investigated the anticonvulsant activity of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, identifying compounds that improved experimental convulsive syndrome rates in mice without impairing motor coordination. This study suggests a potential mechanism for the anticonvulsant effect through the inhibition of carbonic anhydrase II, recommending further research for clinical application (El Kayal, Shtrygol’, Zalevskyi, Abu Shark, Tsyvunin, Kovalenko, Bunyatyan, Perekhoda, Severina, & Georgiyants, 2019).

Antitumor Activity

The antitumor potential of quinazolinone derivatives has also been explored. Al-Suwaidan et al. (2016) designed and synthesized novel 3-benzyl-4(3H)quinazolinone analogues, demonstrating significant in vitro antitumor activity. Some compounds were found to be 1.5–3.0 times more potent than the positive control 5-FU, with selective activities toward various cancer cell lines, encouraging the exploration of these compounds as antitumor agents (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-chlorobenzylamine with 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid to form the intermediate 4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoic acid. This intermediate is then coupled with 2-(thiophen-2-ylmethyl)acetamide in the presence of a coupling agent to form the final product.", "Starting Materials": [ "3-chlorobenzylamine", "2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid", "2-(thiophen-2-ylmethyl)acetamide", "Coupling agent (e.g. EDC, HATU, DIC)" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzylamine with 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid in the presence of a coupling agent to form the intermediate 4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoic acid.", "Step 2: Coupling of the intermediate with 2-(thiophen-2-ylmethyl)acetamide in the presence of a coupling agent to form the final product, 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide." ] }

Numéro CAS

1223976-13-3

Formule moléculaire

C28H22ClN3O3S

Poids moléculaire

516.01

Nom IUPAC

2-[4-[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C28H22ClN3O3S/c29-21-6-3-5-20(15-21)18-31-25-9-2-1-8-24(25)27(34)32(28(31)35)22-12-10-19(11-13-22)16-26(33)30-17-23-7-4-14-36-23/h1-15H,16-18H2,(H,30,33)

Clé InChI

JOZNBBDUUHXHOJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)CC(=O)NCC5=CC=CS5

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.